ZD-7155
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZD-7155 is a synthetic organic compound known for its role as a potent and selective competitive antagonist for the angiotensin II type 1 receptor. This compound is particularly significant in the field of cardiovascular research due to its ability to displace angiotensin II binding in guinea pig adrenal gland membranes with an IC50 value of 3.8 nanomolar . This compound is more potent and longer-acting than the prototype angiotensin II type 1 receptor antagonist, losartan .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZD-7155 involves multiple steps, starting with the preparation of the core naphthyridine structure. The key steps include:
Formation of the naphthyridine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the biphenyl moiety: This step involves the coupling of the naphthyridine core with a biphenyl derivative, typically using palladium-catalyzed cross-coupling reactions.
Functionalization of the tetrazole ring:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
ZD-7155 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives, which may have different biological activities.
Substitution: The compound can undergo substitution reactions, particularly at the biphenyl and tetrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
ZD-7155 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of angiotensin II type 1 receptor antagonists.
Biology: Employed in research to understand the role of angiotensin II in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating cardiovascular diseases, particularly hypertension.
Industry: Used in the development of new pharmaceuticals targeting the angiotensin II type 1 receptor.
Mechanism of Action
ZD-7155 exerts its effects by competitively binding to the angiotensin II type 1 receptor, thereby blocking the action of angiotensin II. This leads to a reduction in blood pressure and other cardiovascular effects. The molecular targets involved include the angiotensin II type 1 receptor, and the pathways affected include the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
Similar Compounds
Losartan: A prototype angiotensin II type 1 receptor antagonist.
Valsartan: Another angiotensin II type 1 receptor antagonist with similar properties.
Irbesartan: Known for its high affinity for the angiotensin II type 1 receptor.
Uniqueness of ZD-7155
This compound is unique due to its higher potency and longer duration of action compared to losartan. It also has a distinct chemical structure, which contributes to its unique pharmacological profile .
Properties
Molecular Formula |
C26H26N6O |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C26H26N6O/c1-3-19-15-24-22(23(4-2)27-19)13-14-25(33)32(24)16-17-9-11-18(12-10-17)20-7-5-6-8-21(20)26-28-30-31-29-26/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,28,29,30,31) |
InChI Key |
BFVNEYDCFJNLGN-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(CCC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=N1)CC |
Canonical SMILES |
CCC1=CC2=C(CCC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=N1)CC |
Synonyms |
5,7-diethyl-1-(2'-(1H-1,2,3,4-tetrahydrazol-5-yl)biphenyl-4-methyl)-1,2,3,4-tetrahydro-1,6-naphthyridin-2-one hydrochloride 5,7-diethyl-1-(2'-(1H-1,2,3,4-tetrazol-5-yl)biphenyl-4-methyl)-1,2,3,4-tetrahydro-1,6-naphthyridin-2-one hydrochloride ZD 7155 ZD-7155 ZD7155 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.